2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide
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Overview
Description
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide is a complex organic compound with a pyrimidine core
Preparation Methods
The synthesis of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide typically involves multi-step organic reactionsIndustrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The keto group in the pyrimidine ring can be reduced to form hydroxyl derivatives.
Scientific Research Applications
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and methoxybenzyl groups may play a role in binding to these targets, while the pyrimidine core can interact with nucleic acids or proteins, influencing biological pathways and cellular functions .
Comparison with Similar Compounds
Similar compounds include other pyrimidine derivatives with varying substituents. For example:
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-1(6H)-pyrimidinyl]-N-mesitylacetamide: Differing in the trifluoromethylphenyl group.
5-(2-Hydroxyethyl)-4-methylthiazole: A thiazole derivative with similar hydroxyethyl and methyl groups. The uniqueness of 2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-(4-methoxybenzyl)acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H25N3O4 |
---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide |
InChI |
InChI=1S/C23H25N3O4/c1-16-20(12-13-27)23(29)26(22(25-16)18-6-4-3-5-7-18)15-21(28)24-14-17-8-10-19(30-2)11-9-17/h3-11,27H,12-15H2,1-2H3,(H,24,28) |
InChI Key |
ULSXIEKDMZOFFZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=N1)C2=CC=CC=C2)CC(=O)NCC3=CC=C(C=C3)OC)CCO |
Origin of Product |
United States |
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